molecular formula C9H13F3O B6181556 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers CAS No. 2613381-20-5

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers

Cat. No. B6181556
CAS RN: 2613381-20-5
M. Wt: 194.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde is a chemical compound with the CAS Number: 2613381-20-5. It has a molecular weight of 194.2 . The IUPAC name for this compound is 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h6-8H,1-5H2 . This code provides a unique representation of the molecule’s structure.

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde involves the introduction of a trifluoroethyl group onto a cyclohexane ring, followed by oxidation of the resulting alcohol to form the aldehyde. The stereochemistry of the product is a mixture of diastereomers, which can be achieved through the use of a chiral auxiliary in the synthesis pathway.", "Starting Materials": [ "Cyclohexene", "2,2,2-Trifluoroethyl bromide", "Sodium hydride", "Lithium aluminum hydride", "Diethyl tartrate", "Sodium borohydride", "Sodium hydroxide", "Chloroform", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Cyclohexene is reacted with 2,2,2-trifluoroethyl bromide in the presence of sodium hydride to form 3-(2,2,2-trifluoroethyl)cyclohexene.", "2. The resulting product is then treated with diethyl tartrate to form a chiral auxiliary-bound intermediate.", "3. Reduction of the intermediate with lithium aluminum hydride yields a mixture of diastereomers of 3-(2,2,2-trifluoroethyl)cyclohexanol.", "4. Oxidation of the alcohol with sodium borohydride and sodium hydroxide in chloroform yields a mixture of diastereomers of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde.", "5. The mixture of diastereomers can be separated using column chromatography or other appropriate methods." ] }

CAS RN

2613381-20-5

Molecular Formula

C9H13F3O

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.